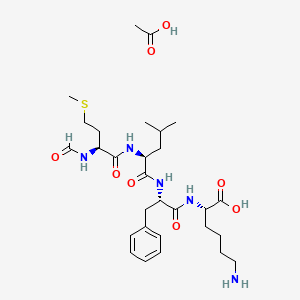
For-Met-Leu-Phe-Lys-OH.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
For-Met-Leu-Phe-Lys-OH.CH3CO2H, also known as N-Formyl-Met-Leu-Phe-Lys, is a chemotactic peptide that plays a significant role in the immune response. It is a potent agonist for formyl peptide receptors, which are involved in the chemotaxis of polymorphonuclear leukocytes (a type of white blood cell). This compound is widely used in scientific research to study cell signaling and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of For-Met-Leu-Phe-Lys-OH.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (Lysine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (Phenylalanine) is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for Leucine, Methionine, and Formyl groups.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies like microwave-assisted synthesis can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
For-Met-Leu-Phe-Lys-OH.CH3CO2H undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with acylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or succinic anhydride
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Acylated peptides
Applications De Recherche Scientifique
For-Met-Leu-Phe-Lys-OH.CH3CO2H is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating cell signaling pathways and immune responses.
Medicine: Exploring potential therapeutic applications in immune modulation and inflammation.
Industry: Developing diagnostic assays and research tools .
Mécanisme D'action
For-Met-Leu-Phe-Lys-OH.CH3CO2H exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding triggers a cascade of intracellular signaling events, leading to:
Chemotaxis: Directed movement of immune cells towards the site of infection or inflammation.
Activation: Increased respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion.
Immune Response: Enhanced ability of immune cells to combat pathogens
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formyl-Met-Leu-Phe (fMLP): A shorter peptide with similar chemotactic properties.
N-Formyl-Met-Leu-Phe-Lys (fMLFK): Another variant with an additional lysine residue
Uniqueness
For-Met-Leu-Phe-Lys-OH.CH3CO2H is unique due to its specific sequence and the presence of the formyl group, which enhances its binding affinity to formyl peptide receptors. This makes it a valuable tool for studying immune cell behavior and developing therapeutic strategies .
Propriétés
Formule moléculaire |
C29H47N5O8S |
|---|---|
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H43N5O6S.C2H4O2/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28;1-2(3)4/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38);1H3,(H,3,4)/t20-,21-,22-,23-;/m0./s1 |
Clé InChI |
PJCCSAMYTSYCPZ-JSEXCYGQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


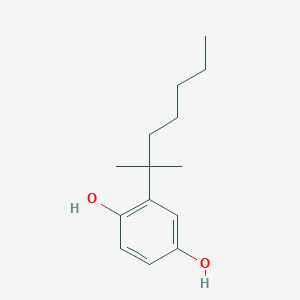
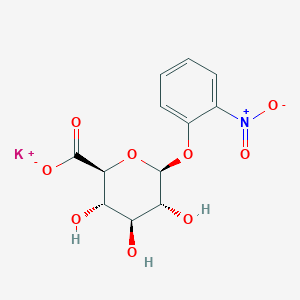

![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

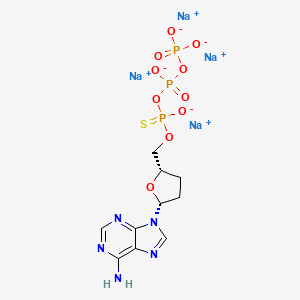




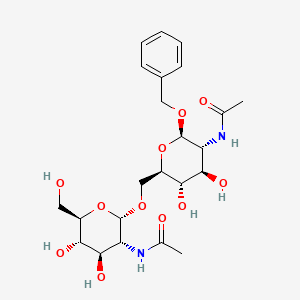
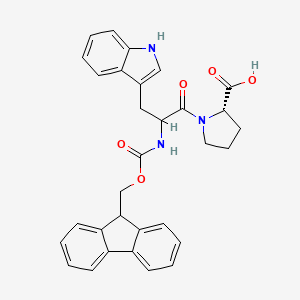
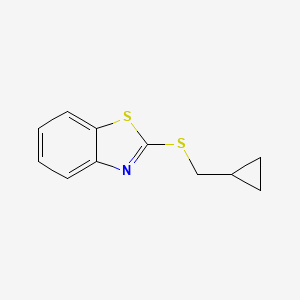
![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
